molecular formula Cr2(SO4)3<br>Cr2O12S3 B079939 CHROMIC SULFATE CAS No. 14489-25-9

CHROMIC SULFATE

Cat. No. B079939
M. Wt: 392.2 g/mol
InChI Key: GRWVQDDAKZFPFI-UHFFFAOYSA-H
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Patent
US05395601

Procedure details

The neutral solution of sodium chromate was poured into an acidating tank, and again the above-mentioned sodium hydrogen sulfate was added, to neutralize to Ph=1.5-2.0, which converted Na2CrO4 to Na2Cr2O7. Next, 2.181 Kg of sucrose crystals were added slowly while continuously agitating to form basic chromium sulfate. No Cr+6 was detected indicating that the reductive reaction had proceeded to completion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sucrose
Quantity
2.181 kg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr:1]([O-])([O-])(=O)=O.[Na+].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sucrose
Quantity
2.181 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
while continuously agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05395601

Procedure details

The neutral solution of sodium chromate was poured into an acidating tank, and again the above-mentioned sodium hydrogen sulfate was added, to neutralize to Ph=1.5-2.0, which converted Na2CrO4 to Na2Cr2O7. Next, 2.181 Kg of sucrose crystals were added slowly while continuously agitating to form basic chromium sulfate. No Cr+6 was detected indicating that the reductive reaction had proceeded to completion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sucrose
Quantity
2.181 kg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr:1]([O-])([O-])(=O)=O.[Na+].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sucrose
Quantity
2.181 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
while continuously agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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